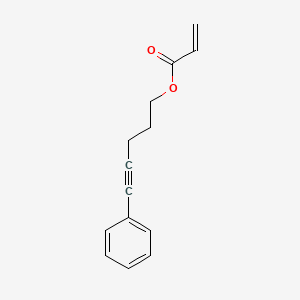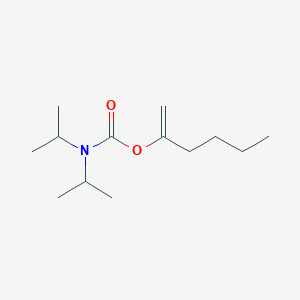
Hex-1-en-2-yl dipropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-en-2-yl dipropan-2-ylcarbamate is a chemical compound known for its unique structure and properties. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound has a molecular mass of 227.18852904 daltons .
Preparation Methods
The synthesis of Hex-1-en-2-yl dipropan-2-ylcarbamate can be achieved through various synthetic routes. One common method involves the catalytic addition of indole-2-carboxylic acid to 1-hexyne. This reaction employs catalysts such as [RuCl2(η6-p-cymene)(PPh3)] and [AuCl(PPh3)]/AgPF6 . The reaction conditions typically involve the use of aqueous medium and do not require acidic or basic additives .
Chemical Reactions Analysis
Hex-1-en-2-yl dipropan-2-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hex-1-en-2-yl dipropan-2-ylcarbamate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Hex-1-en-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Hex-1-en-2-yl dipropan-2-ylcarbamate can be compared with other similar compounds, such as:
Hex-1-en-2-yl indole-2-carboxylate: This compound is also synthesized through the addition of indole-2-carboxylic acid to 1-hexyne.
Hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate: Another similar compound formed through a similar synthetic route.
These compounds share similar structural features but differ in their specific functional groups and properties, highlighting the uniqueness of this compound .
Properties
CAS No. |
648927-78-0 |
|---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
hex-1-en-2-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C13H25NO2/c1-7-8-9-12(6)16-13(15)14(10(2)3)11(4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
XPFVIYRUJWZFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)OC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
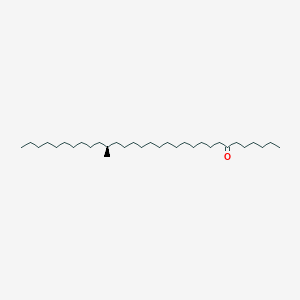
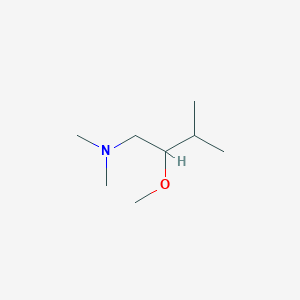
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
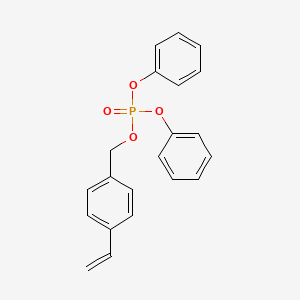
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
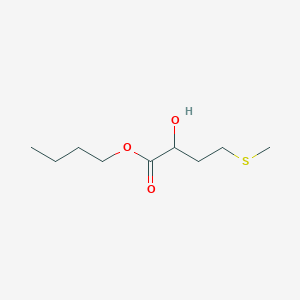
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
